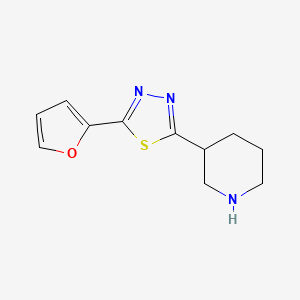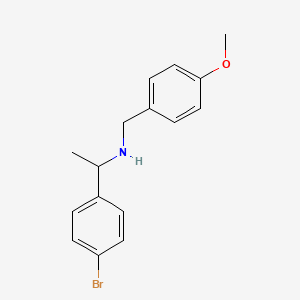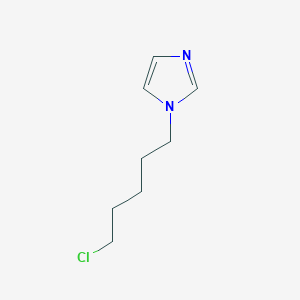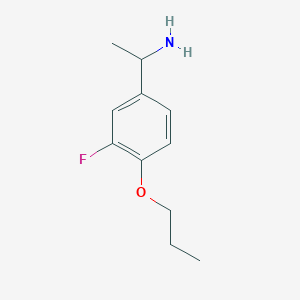
2-(5-(呋喃-2-基)-1,3,4-噻二唑-2-基)哌啶
描述
3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 . It is a derivative of piperidine, a heterocyclic organic compound .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the use of carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .Molecular Structure Analysis
The molecular structure of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine consists of a piperidine ring attached to a 1,3,4-thiadiazol-2-yl group, which is further substituted with a 2-furyl group .Physical And Chemical Properties Analysis
The predicted boiling point of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is 397.5±52.0 °C, and its predicted density is 1.234±0.06 g/cm3 . The compound has a predicted pKa value of 9.01±0.10 .科学研究应用
生物活性哌啶衍生物的合成
哌啶衍生物在制药行业中至关重要,它们存在于二十多个类别的药物中。所述化合物可用于合成各种生物活性哌啶衍生物,例如取代哌啶、螺哌啶、稠合哌啶和哌啶酮。 这些衍生物在新型药物的发现和生物学评价中显示出潜力 .
可持续化学结构单元的开发
化合物中的呋喃基可从基于碳水化合物的糠醛衍生而来,表明其作为可持续化学结构单元的潜力。 这与全球向可再生资源转型的趋势一致,可能导致新型环保材料的开发 .
香料和香精行业应用
呋喃基部分以其在香料和香精行业中的应用而闻名。 因此,可以合成该化合物的衍生物来开发新的香料和香精,为这个价值数十亿美元的行业做出贡献 .
催化和化学反应
该化合物可以在各种化学反应中充当催化剂或中间体。 其结构有利于促进氢化、环化和环加成等反应,这些反应是有机合成中的基本反应 .
药物研究和药物设计
由于哌啶在药物设计中的重要作用,该化合物可用于药物研究以创建新药。 其结构允许引入各种官能团,使其成为药物化学中通用的工具 .
有机合成方法
该化合物可用于开发新的有机合成方法。 其独特的结构可能导致合成复杂有机分子的创新方法,有可能简化现有流程或实现新的反应 .
作用机制
The mechanism of action of similar compounds often involves targeting specific proteins. For example, compounds containing a piperidine nucleus have been found to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects .
未来方向
The future directions for research on 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine and similar compounds could involve further exploration of their potential therapeutic applications, given the wide range of biological activities exhibited by piperidine derivatives . Additionally, more research could be conducted to improve the synthesis methods and to explore the chemical reactions of these compounds.
生化分析
Biochemical Properties
3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways and the overall biochemical environment.
Cellular Effects
The effects of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Toxicological studies have highlighted the importance of determining the optimal dosage to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
2-(furan-2-yl)-5-piperidin-3-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h2,4,6,8,12H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHXSKOTOTVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(S2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232420 | |
| Record name | 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105189-99-8 | |
| Record name | 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B1451883.png)
![2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1451884.png)











